molecular formula C18H22N4O2 B2761217 N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide CAS No. 947822-99-3

N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide

Numéro de catalogue B2761217
Numéro CAS: 947822-99-3
Poids moléculaire: 326.4
Clé InChI: CECKYKZLPMSTRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Physical And Chemical Properties Analysis

“N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide” has the following properties :

Applications De Recherche Scientifique

Phase I Study of Cytotoxic Agent

N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA) is explored for its cytotoxic properties, involving DNA intercalation and interaction with topoisomerases I and II, showing promise against solid tumors in preclinical mouse models. A Phase I clinical trial determined a maximum tolerated dose with minimal non-infusional toxicity, suggesting the need for exploring higher dosages or alternative administration methods to enhance therapeutic potential (McCrystal et al., 1999).

Environmental and Occupational Exposure Studies

Research on environmental and occupational exposures, such as to pirimicarb (an insecticide) and its metabolites, provides insights into human interaction with chemicals and potential health implications. These studies assess the metabolic pathways and excretion profiles of such compounds in humans, contributing to a better understanding of exposure risks and safety assessments (Hardt et al., 1999).

Metabolic Profiling and Excretion Studies

Investigations into the metabolism and excretion of compounds like L-735,524, an HIV-1 protease inhibitor, reveal complex metabolic pathways and highlight the importance of understanding pharmacokinetic profiles for optimizing therapeutic efficacy and minimizing toxicity (Balani et al., 1995).

Clinical Trials for Drug Efficacy and Safety

Clinical trials, such as those for XR5000, a topoisomerase I and II inhibitor, demonstrate the application of detailed pharmacokinetic studies in evaluating drug distribution, toxicity, and therapeutic advantages. These studies are crucial for determining optimal dosing schedules and advancing drug candidates through the development pipeline (Propper et al., 2003).

Exploration of Novel Uremic Toxins

Research identifying novel uremic toxins, such as N-methyl-2-pyridone-5-carboxamide (2PY), underscores the significance of biochemical and pharmacological studies in diagnosing and understanding the implications of metabolic byproducts, particularly in the context of renal failure and other pathological conditions (Rutkowski et al., 2003).

Safety And Hazards

When handling “N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide”, it’s important to avoid contact with skin and eyes. If contact occurs, rinse immediately with plenty of water for 15 minutes .

Propriétés

IUPAC Name

N-[2-[3-(dimethylamino)propylcarbamoyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-22(2)12-6-11-20-18(24)15-8-3-4-9-16(15)21-17(23)14-7-5-10-19-13-14/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECKYKZLPMSTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.